![molecular formula C15H17F2N3O2 B2914366 [4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone CAS No. 1607281-51-5](/img/structure/B2914366.png)
[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone, also known as DFPM, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPM is a piperazine derivative that has been synthesized by modifying the structure of piperazine with a pyridine ring and a propynyl group.
作用机制
[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone exerts its pharmacological effects by selectively binding to the orthosteric site of the α7nAChR and blocking the influx of calcium ions into the cell. This leads to the inhibition of downstream signaling pathways that are involved in the regulation of neuronal activity, inflammation, and pain perception. This compound has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and acetylcholine, which are involved in the regulation of cognitive function, memory, and attention.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in preclinical studies. This compound has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to inflammatory stimuli. This compound has also been found to enhance the expression of neurotrophic factors, such as BDNF and NGF, which are involved in the promotion of neuronal survival and regeneration. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. This compound has also been found to exhibit potent analgesic effects in preclinical models of neuropathic pain and inflammatory pain.
实验室实验的优点和局限性
[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone has several advantages for lab experiments, including its high potency, selectivity, and specificity for the α7nAChR. This compound is also relatively stable and easy to synthesize, making it a suitable candidate for drug development. However, this compound has some limitations for lab experiments, including its poor solubility in water and its potential toxicity at high concentrations. This compound also requires further studies to determine its pharmacokinetic and pharmacodynamic properties in vivo.
未来方向
[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone has several potential future directions for scientific research, including the development of novel drugs for the treatment of various neurological and inflammatory disorders. This compound may also be used as a tool for investigating the role of the α7nAChR in various physiological and pathological processes. Further studies are needed to determine the optimal dosage, administration route, and safety profile of this compound in vivo. This compound may also be used in combination with other drugs to enhance their therapeutic efficacy and reduce their side effects. Overall, this compound represents a promising candidate for the development of novel drugs for the treatment of various diseases and disorders.
合成方法
[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone is synthesized by reacting 4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid with 4-prop-2-ynylpiperazine in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-Diisopropylethylamine). The reaction is carried out under an inert atmosphere at room temperature for several hours. The resulting product is then purified by column chromatography to obtain this compound as a white solid.
科学研究应用
[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to act as a potent antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that plays a crucial role in various physiological and pathological processes. This compound has been found to exhibit neuroprotective, anti-inflammatory, and analgesic effects in preclinical studies, making it a promising candidate for the development of novel drugs for the treatment of various neurological and inflammatory disorders.
属性
IUPAC Name |
[4-(2,2-difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2/c1-2-5-19-6-8-20(9-7-19)15(21)13-10-12(3-4-18-13)22-11-14(16)17/h1,3-4,10,14H,5-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPRYUQWNJHXNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)C2=NC=CC(=C2)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

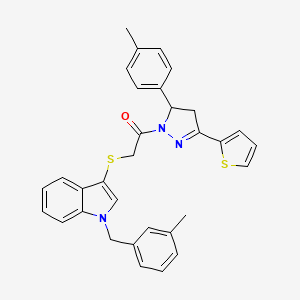
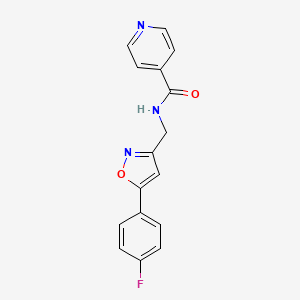
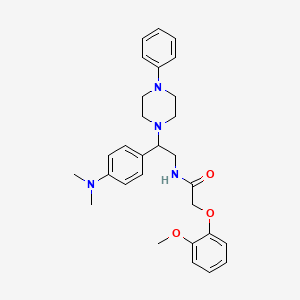
![(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2914289.png)
![(4-fluorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2914290.png)
![6-Benzyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2914292.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B2914296.png)
![2-(2-(Diethylamino)ethyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2914297.png)
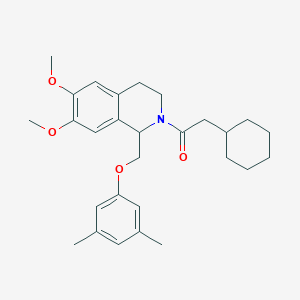
![N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2914299.png)
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B2914300.png)
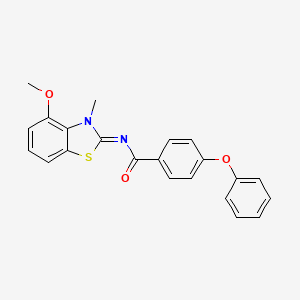
![N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide](/img/structure/B2914306.png)